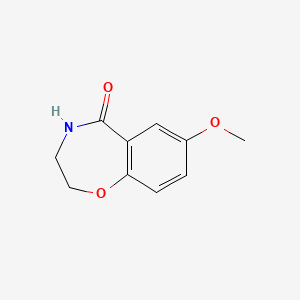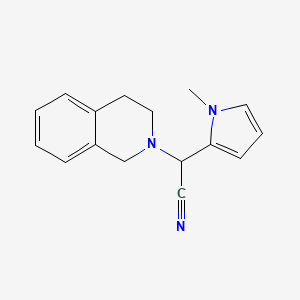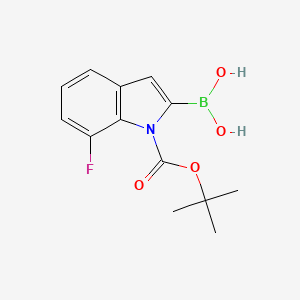
2-thien-3-ylquinazolin-4(3H)-one
Übersicht
Beschreibung
2-Thien-3-ylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family, which is composed of a nitrogen-containing heterocyclic ring. It is a versatile compound with a wide range of applications, including in pharmaceuticals, biochemistry, and materials science. This compound has been extensively studied due to its unique properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A series of 2-(substituted thio)-3-phenethylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro antitumor activity. Compound 2 showed selective activities toward renal and breast cancer cell lines, while compound 22 yielded activities toward leukemia and non-small cell lung cancer cell lines, demonstrating potential as antitumor agents (Alanazi et al., 2013).
Synthesis Methodology
A general approach for the synthesis of thieno[3,2-c]isoquinolines, involving a cascade imination/intramolecular decarboxylative coupling, highlights the versatility and potential applications of these compounds in chemical synthesis (Pandey et al., 2013).
Anti-inflammatory and Antimicrobial Activities
Novel 2-methylquinazolin-4(3H)-one derivatives bearing urea, thiourea, and sulphonamide functionalities were synthesized and screened for anti-inflammatory and antimicrobial activities. Some of these compounds exhibited promising anti-inflammatory activity and antimicrobial activity against selected pathogenic bacteria and fungi (Keche & Kamble, 2014).
Chemical Characterization and Reactions
The reaction of 2-chloromethylquinazoline-4(3H)-one with various substrates and subsequent treatments showed the potential for creating diverse derivatives, which could have multiple applications in pharmaceutical and chemical research (El-Ossaily et al., 2020).
Pharmacological Properties of Derivatives
Research on 3-alkylsulfonyl-5-(chinoline-2-yl, 2-hydroxychinoline-4-yl)-4-R1-2,4-dihydro-3N-1,2,4-triazoles showed that the pharmacological activity of organic compounds often depends on various factors, including bioavailability. This indicates the importance of molecular structure in designing new molecules or improving existing drugs (Kaplaushenko et al., 2016).
Malaria Treatment Potential
2-Aminoquinazolin-4(3H)-ones were identified as novel inhibitors of the malaria digestive vacuole plasmepsins, suggesting their potential as leads for future development of antimalarial agents (Rasina et al., 2016).
Eigenschaften
IUPAC Name |
2-thiophen-3-yl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-12-9-3-1-2-4-10(9)13-11(14-12)8-5-6-16-7-8/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPHUKPKGIBCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-thien-3-ylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



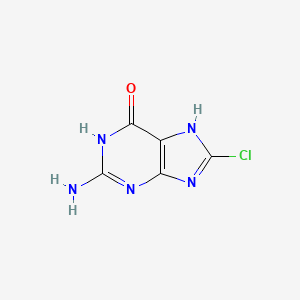
![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)
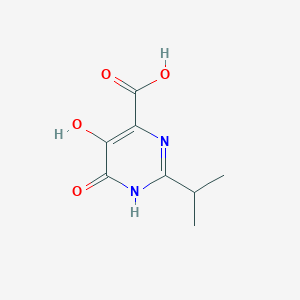
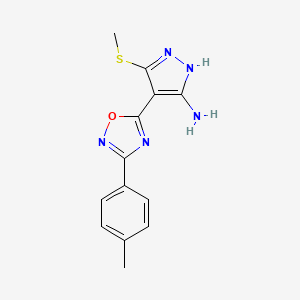
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)
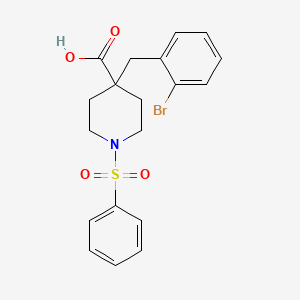
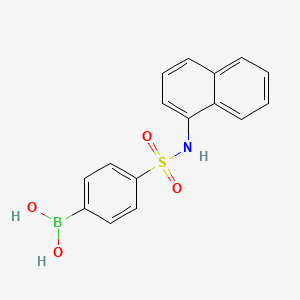
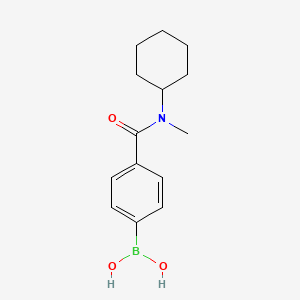
![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)
![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)
